molecular formula C11H13Br2NO2 B3438604 ETHYL 4-[(1Z)-1,2-DIBROMOETHENYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE

ETHYL 4-[(1Z)-1,2-DIBROMOETHENYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE

Cat. No.: B3438604
M. Wt: 351.03 g/mol
InChI Key: MARYYISPSPROJY-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[(1Z)-1,2-DIBROMOETHENYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a dibromoethenyl group attached to a pyrrole ring, which is further substituted with ethyl, dimethyl, and carboxylate groups. Its complex structure makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(1Z)-1,2-DIBROMOETHENYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.

    Introduction of the Dibromoethenyl Group: The dibromoethenyl group can be introduced via a bromination reaction, where the pyrrole derivative is treated with bromine in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative of the pyrrole is reacted with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(1Z)-1,2-DIBROMOETHENYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the dibromoethenyl group.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace one or both bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced ethyl pyrrole derivatives.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

ETHYL 4-[(1Z)-1,2-DIBROMOETHENYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ETHYL 4-[(1Z)-1,2-DIBROMOETHENYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE exerts its effects depends on its interaction with molecular targets. The dibromoethenyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making it useful in the design of drugs that target specific proteins or enzymes.

Comparison with Similar Compounds

ETHYL 4-[(1Z)-1,2-DIBROMOETHENYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE can be compared with other pyrrole derivatives, such as:

    ETHYL 3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE: Lacks the dibromoethenyl group, making it less reactive in certain chemical reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.

    4-[(1Z)-1,2-DIBROMOETHENYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLIC ACID: The carboxylic acid form, which can participate in different types of reactions compared to the ester form.

Properties

IUPAC Name

ethyl 4-[(Z)-1,2-dibromoethenyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2NO2/c1-4-16-11(15)10-6(2)9(7(3)14-10)8(13)5-12/h5,14H,4H2,1-3H3/b8-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARYYISPSPROJY-YVMONPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=CBr)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C(=C(N1)C)/C(=C/Br)/Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 4-[(1Z)-1,2-DIBROMOETHENYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE
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ETHYL 4-[(1Z)-1,2-DIBROMOETHENYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE
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ETHYL 4-[(1Z)-1,2-DIBROMOETHENYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE
Reactant of Route 4
ETHYL 4-[(1Z)-1,2-DIBROMOETHENYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE
Reactant of Route 5
ETHYL 4-[(1Z)-1,2-DIBROMOETHENYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE
Reactant of Route 6
ETHYL 4-[(1Z)-1,2-DIBROMOETHENYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE

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